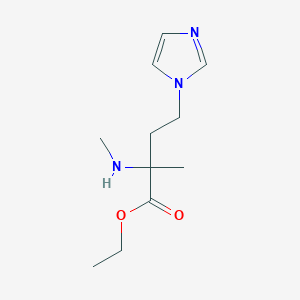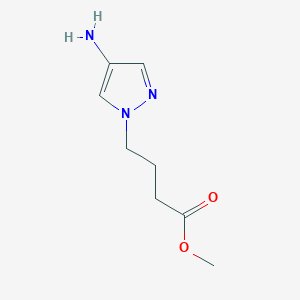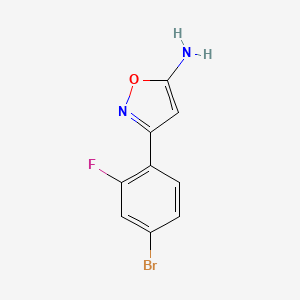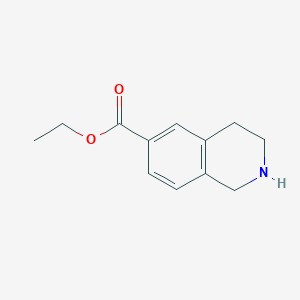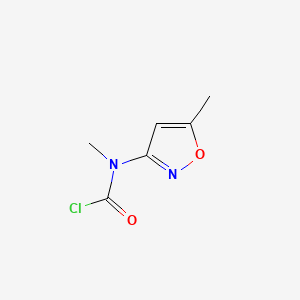
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride: is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride typically involves the reaction of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like phosgene, and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, carbamides, or thiocarbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Low temperatures for substitution reactions, aqueous conditions for hydrolysis.
Major Products:
Substitution Products: Carbamates, carbamides, thiocarbamates
Hydrolysis Product: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamic acid.
Applications De Recherche Scientifique
Chemistry: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology and Medicine: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is not well-documented. as a carbamoyl chloride, it is likely to act as an acylating agent, reacting with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of receptor functions .
Comparaison Avec Des Composés Similaires
- N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is unique due to its reactive carbamoyl chloride group, which allows it to participate in a variety of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C6H7ClN2O2 |
|---|---|
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-3-5(8-11-4)9(2)6(7)10/h3H,1-2H3 |
Clé InChI |
YCTQLWIRUDXNBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





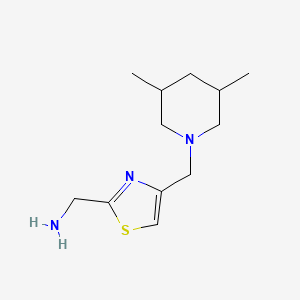


![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
